![molecular formula C22H28N2O4S B2739430 N-(4-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021118-25-1](/img/structure/B2739430.png)
N-(4-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
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Description
MPSPA is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in 2010 by a group of researchers at the University of Michigan, who were investigating the potential therapeutic applications of this compound. Since then, MPSPA has been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic properties.
Scientific Research Applications
Enzyme Inhibitory Activities
Compounds structurally related to N-(4-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide have been synthesized and tested for their inhibitory potential against enzymes such as bCA-II, AChE, BChE, and LOX. For instance, one study reported the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, which demonstrated good activity against bCA-II, AChE, and BChE with IC50 values in the micromolar range, highlighting their potential as multi-targeted enzyme inhibitors (Virk et al., 2018).
Synthesis Methods
The synthesis of these compounds involves multiple steps, starting from basic building blocks such as 4-methoxybenzenesulfonyl chloride and progressing through reactions with hydrazine hydrate, methyl isothiocyanate, and various N-substituted acetamides. These methods allow for the generation of a diverse array of compounds for biological evaluation. The use of microwave-assisted synthesis offers advantages in terms of reaction speed and yield over conventional methods (Khalid et al., 2012).
Molecular Docking and SAR Studies
Molecular docking and structure-activity relationship (SAR) studies complement the experimental enzyme inhibition assays by providing insights into the binding modes and interactions between the synthesized compounds and the active sites of target enzymes. These computational studies help in understanding the molecular basis of enzyme inhibition and guide the design of more potent and selective inhibitors (Virk et al., 2018).
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-20-12-10-18(11-13-20)14-15-23-22(25)17-19-7-5-6-16-24(19)29(26,27)21-8-3-2-4-9-21/h2-4,8-13,19H,5-7,14-17H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBFCFZUOXIBST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide |
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